

Application Notes and Protocols for 22-SLF in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

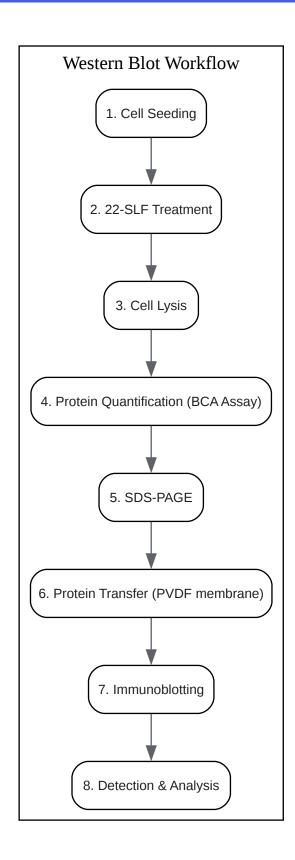
Introduction

22-SLF is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the FK506-Binding Protein 12 (FKBP12).[1] As a heterobifunctional molecule, **22-SLF** recruits the E3 ubiquitin ligase F-box only protein 22 (FBXO22) to FKBP12, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] These application notes provide a comprehensive guide for the utilization of **22-SLF** in cell culture, including its mechanism of action, detailed experimental protocols, and relevant quantitative data to facilitate its application in research and drug development.

Mechanism of Action

22-SLF functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex with FKBP12 and FBXO22.[1][4] This proximity, induced by **22-SLF**, allows for the transfer of ubiquitin molecules from the E3 ligase to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome. Mechanistic studies have revealed that **22-SLF** interacts with cysteine residues C227 and/or C228 within FBXO22 to mediate this process.[2][3][4][5] The degradation of FKBP12 can be blocked by proteasome inhibitors (e.g., MG132), neddylation inhibitors (e.g., MLN4924), and by co-treatment with a competitive FKBP12 ligand (SLF).[4]





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